molecular formula C12H10O3S B1330648 4-(Benzenesulfonyl)phenol CAS No. 7402-69-9

4-(Benzenesulfonyl)phenol

Cat. No. B1330648
CAS RN: 7402-69-9
M. Wt: 234.27 g/mol
InChI Key: JSUKRBMPOXGCPR-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)phenol is a chemical compound that can be associated with various chemical reactions and has potential applications in medicinal chemistry. It is related to compounds that have been studied for their ability to interact with biological targets such as the progesterone receptor (PR) , and it can form complexes with benzene as part of its dynamic behavior in mixed solvents . The benzenesulfonyl group itself is a versatile moiety in organic synthesis, often used for protection of phenols and as a part of sulfonamide structures with potential biological activities [7, 8].

Synthesis Analysis

The synthesis of derivatives of 4-(Benzenesulfonyl)phenol can involve various strategies. For instance, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as PR antagonists, with the benzenesulfonanilide skeleton functioning as a novel scaffold . Benzylation of phenols has been achieved using N-(4-methoxybenzyl)-o-benzenedisulfonimide, indicating the reactivity of benzenesulfonyl-related compounds under basic conditions . Additionally, the synthesis of phenyl 4-methyl-3-nitro-benzenesulfonate from 4-methyl-phenol under specific conditions demonstrates the chemical transformations that the benzenesulfonyl group can undergo .

Molecular Structure Analysis

The molecular structure of compounds containing the benzenesulfonyl group can be quite diverse. For example, the crystal structure of phenyl 4-methyl-3-nitro-benzenesulfonate is monoclinic with a specific space group, indicating the precise three-dimensional arrangement of atoms within the crystal lattice . The structures of benzenesulfonylamino derivatives of L-tyrosine also show significant conformational differences and feature intramolecular aromatic π-π stacking and short C-H···O interactions, which are important for understanding the molecular interactions and stability .

Chemical Reactions Analysis

The benzenesulfonyl group is involved in various chemical reactions. It can be used as a protective group for phenols, which can withstand harsh reaction conditions and can be deprotected under specific conditions . The generation of benzyne from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride through a domino process is another example of the chemical reactivity of compounds related to 4-(Benzenesulfonyl)phenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Benzenesulfonyl)phenol derivatives can be inferred from related compounds. The complexation dynamics of phenol with benzene, studied through molecular dynamics simulations and quantum chemistry calculations, provide insights into the behavior of phenol derivatives in mixed solvents and their interaction with electric fields . The bioactivity studies on benzenesulfonamide derivatives reveal the potential of these compounds as carbonic anhydrase inhibitors and their cytotoxic activities, which are important for their physical and chemical characterization in a biological context .

Scientific Research Applications

Synthesis of Polyphenols

4-(Benzenesulfonyl)phenol serves as a robust protection method for phenol, useful in synthesizing biologically and medicinally important polyphenol compounds. It endures various harsh reaction conditions and can be efficiently deprotected, making it practical for multistep synthesis processes (Alam & Koo, 2018).

Stereoselective Synthesis

It's utilized in the stereoselective synthesis of specialized organic compounds. For example, the synthesis of (Z)-4-(2-Bromovinyl)benzenesulfonyl azide and its transformation to (Z)-N-[4-(2-Bromovinyl)benzenesulfonyl]imidates demonstrates its utility in creating complex molecular structures (Zhang, Kuang, & Yang, 2009).

Phenol Production

It plays a role in the catalytic hydroxylation of benzene to phenol, a key process in the petrochemical industry. This is crucial for the production of phenol, which is a significant intermediate for petrochemicals, agrochemicals, and plastics. Efficient methods for this process are constantly being researched to improve yields and reduce environmental impact (Jiang, Wang, & Han, 2013).

Antioxidant Synthesis

4-(Benzenesulfonyl)phenol derivatives have been explored for creating potent chain-breaking antioxidants. These antioxidants are synthesized from simple phenols and are compared to natural antioxidants like α-tocopherol for their effectiveness (Viglianisi, Di Pietro, Meoni, Amorati, & Menichetti, 2019).

Medicinal Chemistry

In medicinal chemistry, 4-(Benzenesulfonyl)phenol derivatives are synthesized for their potential biological activities, including antibacterial, antifungal, anticancer, and antidepressant properties. Research in this area focuses on creating new compounds with these beneficial properties for potential therapeutic applications (Popiołek, 2021).

Spectrophotometric Analysis

The compound is also important in analytical chemistry, particularly in the spectrophotometric analysis of phenols. It's involved in methods using hemin-graphene hybrid nanoparticles with peroxidase-like activity for detecting noxious phenol compounds in water sources (Sun, Wang, Ni, & Kokot, 2014).

Safety And Hazards

While specific safety and hazard information for 4-(Benzenesulfonyl)phenol was not found, it’s important to handle all chemical substances with appropriate safety measures. This includes avoiding contact with skin and eyes, not breathing dust, and not ingesting the substance .

properties

IUPAC Name

4-(benzenesulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUKRBMPOXGCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70322064
Record name 4-(benzenesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70322064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzenesulfonyl)phenol

CAS RN

7402-69-9
Record name NSC400311
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(benzenesulfonyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(benzenesulfonyl)phenol
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Synthesis routes and methods I

Procedure details

To a solution of 24.8 g (100 mmole) of the compound obtained in step 1 dissolved in 50 ml of acetic acid was added 40% HBr, which was heated to reflux for 8 hours. The reaction solution was poured into ice-water. The resultant solution was extracted with ethyl acetate (100 ml×3), dried over Na2SO4 and concentrated to obtain residue, which was purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (1:1) to obtain 23.0 g (yield 100%) of the title compound containing a portion of orthoisomer (approximately one-eighth).
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

1-Benzenesulfonyl-4-methoxy-benzene (5.92 g, 23.8 mmol) was dissolved in methylene chloride and stirred. A solution of BBr3 (6.77 g, 71.68 mg) in 120 mL of methylene chloride was added dropwise to the reaction mixture, after which the mixture was stirred for 4 hours at room temperature. Water (150 mL) was then added to the reaction mixture, and the organic layer was separated. The aqueous layer was extracted three times with 45 mL methylene chloride, and the combined organic layers were dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography (30-50% EtOAc in hexanes) to afford 5.348 g of 4-benzenesulfonyl-phenol (22.8 mmol, 99%) as an oil. MS: 235 (M+H)+.
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6.77 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Li, S Chen, S Zhang, Q Li, G Lu, W Li, H Liu, X Huang - Polymer, 2009 - Elsevier
A new methacrylate monomer containing perfluorocyclobutyl and sulfonyl units, p-(2-(p-(benzenesulfonyl)phenoxy)perfluorocyclobutoxy)phenyl methacrylate, was synthesized from …
Number of citations: 24 www.sciencedirect.com
W Zhu, D Ma - The Journal of Organic Chemistry, 2005 - ACS Publications
The CuI/l-proline sodium salt catalyzed coupling reaction of aryl halides with sulfinic acid salts readily occurs at 80−95 C in DMSO to give the corresponding aryl sulfones in good to …
Number of citations: 311 pubs.acs.org
M Yang, H Shen, Y Li, C Shen, P Zhang - RSC advances, 2014 - pubs.rsc.org
D-Glucosamine is reported for the first time as a green ligand for copper catalyzed coupling of aryl halides and sodium sulfinates, which provides a simple and extremely efficient new …
Number of citations: 49 pubs.rsc.org

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